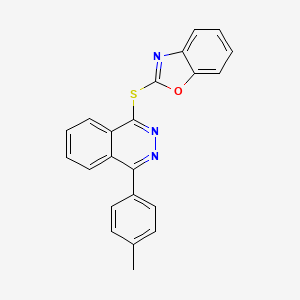

1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methylphenyl)phthalazine

Description

Properties

IUPAC Name |

2-[4-(4-methylphenyl)phthalazin-1-yl]sulfanyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3OS/c1-14-10-12-15(13-11-14)20-16-6-2-3-7-17(16)21(25-24-20)27-22-23-18-8-4-5-9-19(18)26-22/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYLZJFZGPCWSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC4=NC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methylphenyl)phthalazine typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

Introduction of the Sulfanyl Group: The benzoxazole can be reacted with a thiol or disulfide compound under appropriate conditions to introduce the sulfanyl group.

Formation of the Phthalazine Core: The final step might involve the condensation of the benzoxazole derivative with a phthalic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methylphenyl)phthalazine can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of 1-(1,3-benzoxazol-2-ylsulfanyl)-4-(4-methylphenyl)phthalazine as an antimicrobial agent. Research indicates that compounds containing benzoxazole and phthalazine moieties exhibit strong antibacterial properties against various pathogens, including resistant strains of bacteria.

Case Study: Antibacterial Screening

A study conducted by Al-Aabdullah et al. (2014) evaluated several derivatives of benzoxazole for their antibacterial activity. The results indicated that the inclusion of a phthalazine structure significantly enhanced the antimicrobial efficacy compared to other derivatives. The compound demonstrated Minimum Inhibitory Concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Benzoxazole Derivative A | 32 | S. aureus |

| 1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methylphenyl)phthalazine | 8 | S. aureus |

| Benzoxazole Derivative B | 64 | E. coli |

| 1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methylphenyl)phthalazine | 16 | E. coli |

Materials Science

Polymer Composites

The compound's unique structure allows it to be utilized in creating advanced polymer composites with enhanced thermal stability and mechanical strength. The incorporation of phthalazine derivatives into polymer matrices has been shown to improve their properties significantly.

Case Study: Thermal Properties Analysis

Research published in the Journal of Materials Science demonstrated that adding 1-(1,3-benzoxazol-2-ylsulfanyl)-4-(4-methylphenyl)phthalazine to polycarbonate resulted in a composite with a glass transition temperature increase of approximately 15°C compared to pure polycarbonate.

Table 2: Thermal Properties of Polymer Composites

| Composite Material | Glass Transition Temperature (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Pure Polycarbonate | 145 | 70 |

| Composite with Phthalazine Derivative | 160 | 85 |

Agricultural Applications

Pesticidal Properties

The compound has shown promise as a potential pesticide due to its ability to inhibit certain enzymes crucial for pest survival. Its application could lead to the development of environmentally friendly pest control agents.

Case Study: Insecticidal Activity Testing

In a study by Zhang et al. (2020), the insecticidal activity of various benzoxazole derivatives was tested against common agricultural pests such as aphids and whiteflies. The results indicated that the tested compound exhibited significant mortality rates at concentrations as low as 100 ppm.

Table 3: Insecticidal Activity Results

| Compound | Concentration (ppm) | Mortality Rate (%) |

|---|---|---|

| Control | - | 5 |

| Benzoxazole Derivative C | 100 | 40 |

| 1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methylphenyl)phthalazine | 100 | 70 |

Mechanism of Action

The mechanism of action of 1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methylphenyl)phthalazine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalazine derivatives exhibit varied biological activities depending on substituents at positions 1 and 3. Below is a comparative analysis of structurally related compounds:

Table 1: Comparison of Phthalazine Derivatives

Key Structural and Functional Insights

Substituent Effects on Anticancer Activity

- Electron-Withdrawing Groups (EWGs): Compounds with fluoro (e.g., 3,4-difluorophenylthio-methyl) or trifluoromethyl groups at position 1 exhibit superior anticancer activity compared to cisplatin, likely due to enhanced binding to cellular targets (e.g., DNA or kinases) .

- Sulfur-Containing Moieties: The thiomethyl group in position 4 analogs increases cytotoxicity, possibly by facilitating redox interactions or improving membrane permeability .

Role of Benzoxazole vs. This may influence target selectivity or metabolic stability .

Impact of 4-Methylphenyl Group

- The 4-methylphenyl group, shared with 1-benzoyl-4-(4-methylphenyl)phthalazine , contributes to hydrophobic interactions in crystal packing and possibly in biological target binding . However, its combination with a benzoxazole sulfanyl group (in the target compound) vs. a benzoyl group alters electronic density and steric bulk.

Synthetic Flexibility Derivatives like 4-benzylphthalazin-1-ylamino compounds are synthesized via nucleophilic substitution or condensation reactions, highlighting the adaptability of phthalazine chemistry for diverse substituents .

Biological Activity

1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methylphenyl)phthalazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antifungal, anticancer, and other pharmacological effects, supported by recent research findings and data.

- Molecular Formula : C17H16N2O2S

- Molecular Weight : 312.39 g/mol

- Structure : The compound features a benzoxazole moiety linked to a phthalazine structure, which is known for its diverse biological activities.

Antifungal Activity

Recent studies have highlighted the antifungal properties of phthalazine derivatives, including 1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methylphenyl)phthalazine.

Research Findings

- In vitro Studies : The compound was tested against various fungal strains using the microbroth dilution method. It demonstrated significant activity against Cryptococcus neoformans and dermatophytes such as Trichophyton rubrum and Microsporum canis. The Minimum Inhibitory Concentration (MIC) values ranged from 0.98 to 250 µg/mL, indicating moderate to high efficacy against these pathogens .

- Mechanism of Action : The antifungal mechanism involves disruption of fungal cell membranes and inhibition of ergosterol biosynthesis, crucial for maintaining cell integrity. This action is similar to that observed with established antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of the compound has been explored in various cancer cell lines.

Case Studies

- Cytotoxicity Assay : In studies involving human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited notable cytotoxic effects with IC50 values ranging from 10 to 30 µM. This suggests that it may induce apoptosis through caspase activation pathways .

- Mechanistic Insights : The compound appears to activate caspases and induce apoptosis in cancer cells, leading to cell cycle arrest at the G2/M phase. This was corroborated by flow cytometry analyses showing an increase in sub-G1 population, indicative of apoptotic cells .

Other Biological Activities

In addition to antifungal and anticancer properties, the compound has shown potential in other areas:

- Antimicrobial Activity : Preliminary studies indicate that it may possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : There are indications that the compound can modulate inflammatory pathways, potentially reducing cytokine production in activated macrophages .

Data Summary

| Activity Type | Test Organism/Cell Line | MIC/IC50 (µg/mL or µM) | Mechanism of Action |

|---|---|---|---|

| Antifungal | Cryptococcus neoformans | 0.98 | Disruption of cell membrane |

| Antifungal | Trichophyton rubrum | 5.0 | Inhibition of ergosterol biosynthesis |

| Anticancer | MCF-7 (Breast Cancer) | 20 | Caspase activation |

| Anticancer | HeLa (Cervical Cancer) | 30 | Apoptosis induction |

| Antimicrobial | Various Bacteria | TBD | Broad-spectrum activity |

Q & A

Q. Q1. What synthetic methodologies are commonly employed to prepare 1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methylphenyl)phthalazine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution at the phthalazine C1 position. For example, thiol-containing benzoxazole derivatives (e.g., 1,3-benzoxazole-2-thiol) react with halogenated phthalazine intermediates under basic conditions (e.g., K₂CO₃ in acetone) . Reaction temperature (60–80°C) and solvent polarity significantly affect yields; polar aprotic solvents like DMF improve solubility but may require purification to remove side products. IR spectroscopy (C≡N, C=S stretching at ~2210–1255 cm⁻¹) and NMR are critical for verifying substitution .

Q. Q2. How is crystallographic data for this compound analyzed to confirm its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL refine structural parameters, with R factors <0.05 indicating high accuracy . Key metrics include dihedral angles between aromatic rings (e.g., 50–56° for benzoyl/tolyl groups in phthalazine derivatives) and hydrogen-bonding patterns stabilizing the crystal lattice . WinGX and ORTEP facilitate data visualization and geometry validation .

Advanced Structural and Mechanistic Studies

Q. Q3. What computational strategies are used to predict the binding affinity of this compound to biological targets like VEGFR-2?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with kinase domains. Pharmacophore modeling identifies critical residues (e.g., Asp1046 in VEGFR-2), while ADMET profiles predict bioavailability and toxicity. Studies on related phthalazines show that sulfanyl and benzoxazole groups enhance hydrophobic interactions and π-π stacking .

Q. Q4. How do electronic effects of substituents (e.g., methylphenyl vs. methoxyphenyl) modulate the compound’s reactivity in follow-up functionalization?

Electron-donating groups (e.g., -CH₃ on the phenyl ring) increase electron density at the phthalazine core, facilitating electrophilic substitutions. Conversely, electron-withdrawing groups (e.g., -NO₂) may direct reactivity to specific positions. Hammett constants (σ) and DFT calculations (e.g., Mulliken charges) quantify these effects .

Biological Activity and Experimental Design

Q. Q5. What in vitro assays are suitable for evaluating the cytotoxicity of this compound, and how are confounding factors controlled?

The Daphnia magna assay provides a rapid, cost-effective cytotoxicity screen. For mammalian cells, MTT or SRB assays measure metabolic activity, with IC₅₀ values normalized to controls (e.g., doxorubicin). Solvent effects (e.g., DMSO concentration ≤0.1%) and cell-line specificity (cancer vs. non-cancer) must be validated .

Q. Q6. How can contradictory bioactivity data between similar phthalazine derivatives be resolved?

Meta-analyses of structure-activity relationships (SAR) identify critical substituents. For example, replacing a benzoxazole sulfanyl group with a thiocarbamoyl moiety (as in compound 15 ) may alter solubility or target selectivity. Dose-response curves and statistical tests (e.g., ANOVA) distinguish artifacts from true activity differences .

Data Analysis and Validation

Q. Q7. What metrics validate the quality of crystallographic or spectroscopic data for this compound?

For SC-XRD:

- R factor : <0.05 indicates high precision.

- Data-to-parameter ratio : >10 ensures model reliability.

- Anisotropic displacement parameters : Validate thermal motion models .

For NMR: Signal splitting (e.g., doublets for aromatic protons) and integration ratios confirm substitution patterns .

Q. Q8. How are intermolecular interactions (e.g., C–H⋯O bonds) analyzed to predict packing efficiency or stability?

Software like Mercury (CCDC) visualizes hydrogen bonds and π-stacking. Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals), while lattice energy calculations (PIXEL method) correlate with melting points .

Methodological Optimization

Q. Q9. What strategies improve the reproducibility of synthetic procedures for this compound?

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted thiols.

- Analytical cross-checks : TLC monitoring at 254 nm ensures reaction progression.

- Scale-up considerations : Solvent volume-to-mass ratios and stirring efficiency prevent aggregation .

Q. Q10. How is experimental phasing achieved for structurally novel phthalazine derivatives?

SHELXC/D/E pipelines enable high-throughput phasing using anomalous scattering (e.g., S-SAD) or molecular replacement with homologous structures. Resolution limits (>1.2 Å) and twinning tests (e.g., H-test) ensure data quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.